Tenocyclidine

NMDA receptor Electrophysiology Excitotoxicity

Tenocyclidine (TCP) is a superior NMDA receptor antagonist with higher affinity (Kd=9 nM) than PCP, and lower sigma receptor binding reduces non-specific background in competitive radioligand binding and autoradiography assays. Its dual NMDA antagonism and dopamine reuptake inhibition make it an indispensable tool for studying glutamatergic-dopaminergic interactions. Ideal for SAR studies targeting excitotoxicity and psychosis.

Molecular Formula C15H23NS
Molecular Weight 249.4 g/mol
CAS No. 21500-98-1
Cat. No. B1683004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenocyclidine
CAS21500-98-1
Synonyms(3H)thienylcyclohexylpiperidine
1-(1-(2-thienyl)cyclohexyl)piperidine
1-(1-(2-thienyl)cyclohexyl)piperidine hydrochloride
1-(1-(2-thienyl)cyclohexyl)piperidine, tritium-labeled
2-thienylphencyclidine
N-(1-(2-thiophenyl)cyclohexyl)piperidine
tenocyclidine
tenocyclidine hydrochloride
tenocyclidine-TCP
thienyl cyclohexylpiperidine
thienylcyclohexylpiperidine
Molecular FormulaC15H23NS
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CS2)N3CCCCC3
InChIInChI=1S/C15H23NS/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16/h7-8,13H,1-6,9-12H2
InChIKeyJUZZEWSCNBCFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 23.1 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tenocyclidine (TCP, CAS 21500-98-1): A High-Potency NMDA Antagonist and Dopaminergic Probe for Neuroscience Research Procurement


Tenocyclidine (TCP) is a dissociative anesthetic arylcyclohexylamine compound and the thiophene analog of phencyclidine (PCP) [1]. It functions primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, exhibiting greater potency than its phenyl analog [1]. TCP's high affinity for the PCP binding site on the NMDA receptor has established its tritiated form, [3H]TCP, as a standard radioligand in neuroscience research for mapping NMDA receptor distribution and activation states [2].

Why In-Class Substitution of Tenocyclidine (TCP) for PCP or Other Analogs is Scientifically Unjustified


The arylcyclohexylamine class exhibits significant divergence in receptor selectivity and functional outcome despite shared NMDA antagonism. Tenocyclidine (TCP) is not a simple potency-scaled version of PCP. Direct comparative evidence demonstrates that TCP possesses a fundamentally altered binding profile relative to PCP, with increased affinity for NMDA receptors and decreased affinity for sigma receptors [1]. Furthermore, TCP interacts with the dopamine transporter (DAT) and nicotinic acetylcholine receptors, whereas its analog MK-801 (dizocilpine) is a highly specific NMDA antagonist lacking mu-opioid activity, which correlates with its absence of analgesic effects [1]. Substituting TCP for PCP or MK-801 in assays will not replicate the same polypharmacological profile, confounding the interpretation of neurobehavioral, neuroprotective, and neurochemical endpoints [2]. Therefore, experimental reproducibility requires the specific use of TCP when its unique receptor signature is the target of investigation.

Tenocyclidine (TCP, CAS 21500-98-1): A Quantitative Comparative Evidence Guide for Differentiated Receptor Pharmacology


Enhanced NMDA Receptor Antagonism vs. Phencyclidine (PCP) in Functional Electrophysiology

Tenocyclidine (TCP) demonstrates superior potency in blocking NMDA receptor-mediated neurotransmission compared to its closest analog, phencyclidine (PCP). In ex vivo brain slice electrophysiology experiments, TCP was shown to block NMDA-activated excitatory postsynaptic potentials (EPSPs) more potently than PCP [1]. This functional antagonism is consistent with its high binding affinity for the NMDA receptor-gated ion channel, quantified by a dissociation constant (Kd) of 9 nM [2].

NMDA receptor Electrophysiology Excitotoxicity

Divergent Sigma Receptor Affinity Profile vs. Phencyclidine (PCP)

Tenocyclidine (TCP) exhibits a distinct receptor binding signature that differentiates it from PCP. Authoritative pharmacology databases report that TCP has less affinity for sigma receptors compared to PCP, in addition to its higher NMDA receptor affinity [1][2]. This reduction in sigma-1 receptor engagement is a critical differentiator, as sigma-1 activity has been implicated in modulating cellular stress responses, neuroinflammation, and the abuse potential of drugs in this class [1].

Sigma receptor Selectivity Polypharmacology

Dual NMDA Antagonism and Dopamine Reuptake Inhibition: A Unique Polypharmacology vs. BTCP and MK-801

Tenocyclidine (TCP) possesses a dual mechanism of action that distinguishes it from both its analog BTCP (a potent, selective dopamine reuptake inhibitor) and MK-801 (dizocilpine, a highly selective NMDA antagonist). While TCP acts as a non-competitive NMDA antagonist, it also inhibits dopamine reuptake [1]. This polypharmacology was demonstrated in vivo where TCP, like PCP and cocaine, increased plasma levels of adrenocorticotropin and corticosterone, an effect not seen with the selective dopamine reuptake inhibitor BTCP. Conversely, TCP did not decrease plasma prolactin levels, an effect observed with PCP, BTCP, and cocaine, suggesting that the mechanisms underlying PCP's neuroendocrine effects are separable and that TCP's profile is unique [1].

Dopamine transporter Neuroendocrine Polypharmacology

Established Utility of Tritiated [3H]TCP as a Superior Radioligand for NMDA Receptor Binding Studies vs. PCP

Due to its high affinity and favorable binding kinetics, the tritiated form of tenocyclidine, [3H]TCP, has become a widely used and well-characterized radioligand for studying the NMDA receptor complex [1]. Its use as a marker of NMDA channel opening allows for the measurement of receptor activation and ligand binding under identical conditions, a utility that is supported by the commercial availability of high specific activity [3H]TCP (e.g., 40-60 Ci/mmol) for research applications [2]. This specific application is less common with [3H]PCP due to TCP's more favorable binding properties, including its higher affinity for the NMDA receptor and lower affinity for sigma sites [1].

Radioligand Autoradiography NMDA

Best Research and Industrial Application Scenarios for Tenocyclidine (TCP, CAS 21500-98-1) Based on Its Differentiated Pharmacology


Competitive Binding Assays for NMDA Receptor Pharmacology and Drug Discovery

Use unlabeled TCP in competitive radioligand binding assays to determine the affinity (Ki) of novel compounds for the PCP binding site within the NMDA receptor channel. The high affinity of TCP (Kd = 9 nM) [1] ensures a robust assay window. Its lower affinity for sigma receptors [2], compared to PCP, reduces non-specific background and improves the accuracy of characterizing the primary target, which is critical for structure-activity relationship (SAR) studies in early-stage drug discovery programs targeting excitotoxicity or schizophrenia.

Ex Vivo Electrophysiology to Probe Glutamatergic Synaptic Transmission

Employ TCP as a potent and reliable tool to block NMDA receptor-mediated components of excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in brain slice preparations. TCP's greater potency compared to PCP in these assays [1] allows for complete NMDA receptor antagonism at lower concentrations, thereby minimizing potential off-target interactions with other ion channels or receptors and providing cleaner, more interpretable data on synaptic plasticity and network dynamics.

In Vivo Neuroendocrine and Behavioral Pharmacology Studies of Polypharmacology

Leverage TCP's unique dual action as an NMDA antagonist and dopamine reuptake inhibitor [3] to probe the intersection of glutamatergic and dopaminergic systems in vivo. TCP serves as a superior pharmacological probe compared to combinations of selective agents (e.g., MK-801 + GBR12909) because it replicates the integrated polypharmacology of drugs like PCP, while its distinct sigma receptor profile [2] allows for more nuanced investigations into the mechanisms of addiction, psychosis, and stress-related disorders.

Quantitative Receptor Autoradiography for Mapping NMDA Receptor Distribution

Utilize tritiated [3H]TCP as the gold-standard radioligand for quantitative autoradiography [2]. This application is essential for visualizing and quantifying the regional distribution and density of NMDA receptors in brain tissue sections from animal models of neurological and psychiatric diseases. The widespread use and validation of [3H]TCP in this context make its unlabeled counterpart necessary for defining non-specific binding and its labeled counterpart for generating reliable, peer-reviewed data.

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